molecular formula C19H19ClN4O3S B2810910 2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide CAS No. 1251600-01-7

2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide

Cat. No. B2810910
CAS RN: 1251600-01-7
M. Wt: 418.9
InChI Key: KVROXJTZYTXWSB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indoline group, a pyridazine ring, and a thioacetamide group. Indoline derivatives are known to exhibit a wide range of biological activities . Pyridazine derivatives are also of interest in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve spectroscopic methods such as UV, FTIR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indoline derivatives can undergo a variety of reactions. For example, they can react with active methylene compounds to form new derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds structurally related to the given chemical, were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds exhibited promising activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Cardiotonic Activity

  • Research into dihydropyridazinone derivatives, related to the chemical structure of interest, has identified compounds with potent positive inotropic effects in dogs, suggesting their utility in developing new treatments for heart conditions (Robertson et al., 1986).

Anti-inflammatory and Antimicrobial Activity

  • Derivatives of 4,5-dihydropyrimidine-5-carbonitrile, structurally akin to the specified compound, have been synthesized and shown to possess significant anti-inflammatory and antimicrobial actions, further underscoring the therapeutic potential of these chemical frameworks (Alam et al., 2012).

Synthesis Techniques and Applications in Organic Chemistry

  • The chemical under discussion and its related compounds have been the subject of extensive research focusing on the synthesis of novel heterocyclic compounds. These studies provide valuable insights into the versatile synthetic routes and potential applications of these chemicals in the development of new therapeutic agents (Feklicheva et al., 2019).

Novel Therapeutic Agents Against HIV-TB Co-infection

  • Isatinyl thiosemicarbazone derivatives, related to the chemical of interest, have been synthesized and evaluated for their potential in treating HIV-TB co-infection, showcasing the compound's relevance in addressing global health challenges (Banerjee et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many indoline derivatives are known to have antimicrobial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

2-[5-chloro-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxopyridazin-4-yl]sulfanyl-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c20-18-15(28-11-16(25)22-13-5-6-13)9-21-24(19(18)27)10-17(26)23-8-7-12-3-1-2-4-14(12)23/h1-4,9,13H,5-8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVROXJTZYTXWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=C(C(=O)N(N=C2)CC(=O)N3CCC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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